1-Boc-azetidine-3-carboxylic acid 1-Boc-azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 142253-55-2
VCID: VC21543760
InChI: InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(=O)O
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

1-Boc-azetidine-3-carboxylic acid

CAS No.: 142253-55-2

Cat. No.: VC21543760

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-azetidine-3-carboxylic acid - 142253-55-2

CAS No. 142253-55-2
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Standard InChI InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Standard InChI Key NCADHSLPNSTDMJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C(=O)O

Chemical Identity and Properties

1-Boc-azetidine-3-carboxylic acid, also known as 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid or azetidine-1,3-dicarboxylic acid mono-tert-butyl ester, is identified by the CAS number 142253-55-2. The compound features a four-membered azetidine ring with a carboxylic acid group at the 3-position and a Boc protecting group on the nitrogen atom. Its molecular formula is C9H15NO4 with a molecular weight of 201.22 g/mol .

The physical and chemical properties of 1-Boc-azetidine-3-carboxylic acid are summarized in the following table:

PropertyValue
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Physical FormCrystalline Powder
ColorWhite
Melting Point100.1-101.9°C
Boiling Point321.0±35.0°C (Predicted)
Density1.246±0.06 g/cm³ (Predicted)
pKa4.21±0.20 (Predicted)
Storage ConditionsKeep in dark place, sealed in dry, room temperature

The compound's structure combines the rigidity of the azetidine ring with the reactivity of the carboxylic acid functional group, making it valuable for diverse chemical transformations. The Boc protecting group provides stability during various chemical reactions while allowing selective deprotection under acidic conditions when needed .

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of 1-Boc-azetidine-3-carboxylic acid. One of the most straightforward and efficient methods involves the protection of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Direct Boc Protection Synthesis

A well-documented synthesis procedure involves the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of triethylamine:

  • Azetidine-3-carboxylic acid (100 mmol) and triethylamine (200 mmol) are combined in methanol (105 mL) to form a slurry.

  • A solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (117 mmol) in methanol (70 mL) is added dropwise over 20 minutes at room temperature.

  • The reaction mixture is stirred overnight (approximately 18 hours).

  • After evaporation of the solvent, the crude product is obtained and can be used without further purification or purified as needed .

This method provides high yields (reported as quantitative) and represents an efficient approach for large-scale synthesis.

Alternative Synthetic Approaches

Alternative synthetic strategies involve the construction of the azetidine ring followed by functionalization. One such approach utilizes 1-azabicyclo[1.1.0]butane (ABB) as a key intermediate, which undergoes sequential intramolecular aminations to form the azetidine ring system. This method offers advantages for the rapid, one-pot synthesis of 1,3-disubstituted azetidines including 1-Boc-azetidine-3-carboxylic acid derivatives .

Applications in Research and Drug Development

1-Boc-azetidine-3-carboxylic acid has emerged as a valuable compound in multiple research domains, owing to its distinctive structural features and reactivity profile.

Building Block in Medicinal Chemistry

The compound serves as an important building block in medicinal chemistry, particularly in the design and synthesis of novel drug candidates. Its four-membered azetidine ring introduces conformational constraints that can enhance the binding affinity and selectivity of drug molecules toward their biological targets. The carboxylic acid functionality provides a convenient handle for further derivatization and linkage to other molecular entities .

ADC and PROTAC Development

One of the most significant applications of 1-Boc-azetidine-3-carboxylic acid is in the development of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs):

  • As a non-cleavable ADC linker, it facilitates the conjugation of cytotoxic payloads to antibodies, creating targeted therapeutics for cancer treatment.

  • In PROTAC development, it serves as an alkyl chain-based linker that connects an E3 ubiquitin ligase ligand with a protein-targeting ligand .

PROTACs represent an innovative therapeutic approach that exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The structural features of 1-Boc-azetidine-3-carboxylic acid make it particularly suitable for this application, as it provides the necessary spacing and flexibility between the two ligand components while maintaining stability in biological systems .

Peptide Chemistry

In peptide chemistry, 1-Boc-azetidine-3-carboxylic acid is used to introduce conformational constraints that can enhance the bioactivity and metabolic stability of peptide-based therapeutics. The incorporation of the azetidine moiety into peptide backbones can restrict rotational freedom, potentially leading to improved binding properties and pharmacokinetic profiles .

Structure-Activity Relationships and Derivative Development

The structure of 1-Boc-azetidine-3-carboxylic acid allows for various modifications that can fine-tune its properties for specific applications.

Ester Derivatives

The methyl ester derivative, 1-Boc-azetidine-3-carboxylic acid methyl ester, represents an important related compound with applications in:

  • Synthetic chemistry as a versatile building block for complex organic molecules

  • Drug development to enhance the biological activity of drug candidates

  • Material science for creating polymers with specific properties

  • Research applications for studying reaction mechanisms

The esterification of the carboxylic acid group provides improved lipophilicity and membrane permeability, which can be advantageous for certain biological applications.

Halogenated Derivatives

Halogenated derivatives such as 1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid represent an expanded class of compounds with potential applications in medicinal chemistry and material science. These derivatives can offer enhanced metabolic stability and altered physicochemical properties that may be beneficial for specific therapeutic targets .

Research Findings and Future Directions

Recent research has highlighted the importance of 1-Boc-azetidine-3-carboxylic acid in the development of next-generation therapeutics.

Emerging Applications in Targeted Therapy

The application of 1-Boc-azetidine-3-carboxylic acid in ADC development has gained significant attention in cancer research. ADCs comprise an antibody to which a cytotoxic molecule is attached through a linker, allowing for the selective delivery of potent anti-cancer agents to tumor cells while minimizing systemic toxicity. The structural features of 1-Boc-azetidine-3-carboxylic acid make it particularly suitable as a non-cleavable linker in these conjugates .

Role in PROTAC Technology

In the rapidly evolving field of PROTAC technology, 1-Boc-azetidine-3-carboxylic acid has emerged as a valuable linker component. PROTACs represent a novel therapeutic modality in precision medicine, offering the potential to target previously "undruggable" proteins by inducing their selective degradation rather than inhibition. The success of a PROTAC depends critically on the properties of its linker, which must provide appropriate spacing and flexibility between the two ligand components. The structural features of 1-Boc-azetidine-3-carboxylic acid make it well-suited for this purpose .

Future Research Directions

Future research directions involving 1-Boc-azetidine-3-carboxylic acid may include:

  • Development of improved synthetic methodologies for the preparation of diverse derivatives

  • Exploration of its application in the design of novel peptide mimetics

  • Investigation of its potential in the development of advanced biomaterials

  • Further optimization of its use in targeted therapy approaches such as ADCs and PROTACs

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